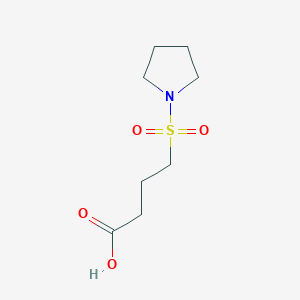

4-(Pyrrolidine-1-sulfonyl)butanoic acid

Description

Properties

IUPAC Name |

4-pyrrolidin-1-ylsulfonylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4S/c10-8(11)4-3-7-14(12,13)9-5-1-2-6-9/h1-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJFODMCZUGNGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for 4 Pyrrolidine 1 Sulfonyl Butanoic Acid and Structural Analogues

Strategies for Pyrrolidine-Sulfonamide Moiety Formation

The construction of the pyrrolidine-sulfonamide core is a critical step in the synthesis of the target molecule. Several reliable methods are available for this transformation, including nucleophilic substitution, N-alkylation, and cyclization reactions.

Nucleophilic Substitution Reactions Involving Pyrrolidine (B122466) and Sulfonyl Halides

A primary and straightforward method for the formation of the sulfonamide linkage is the nucleophilic substitution reaction between pyrrolidine and a suitable sulfonyl halide. This reaction is a cornerstone of sulfonamide synthesis. In the context of preparing 4-(pyrrolidine-1-sulfonyl)butanoic acid, this could involve the reaction of pyrrolidine with a pre-functionalized sulfonyl chloride, such as 4-(chlorosulfonyl)butanoic acid or its ester derivative.

The general reaction proceeds by the attack of the secondary amine (pyrrolidine) on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of the stable sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Pyrrolidine | 4-(Chlorosulfonyl)butanoic acid ethyl ester | Triethylamine | Dichloromethane | Ethyl 4-(pyrrolidine-1-sulfonyl)butanoate |

| Pyrrolidine | Benzenesulfonyl chloride | Pyridine | Diethyl ether | 1-(Phenylsulfonyl)pyrrolidine |

This approach offers a convergent synthesis where the two key fragments of the molecule are coupled in a single step. Subsequent hydrolysis of the ester group would then yield the final carboxylic acid.

N-Alkylation Approaches for Functionalized Sulfonamide Scaffolds

An alternative strategy involves the N-alkylation of a pre-formed sulfonamide. In this approach, a sulfonamide bearing a nucleophilic nitrogen atom is reacted with an electrophilic species containing the butanoic acid moiety. For instance, pyrrolidine-1-sulfonamide (B1369261) could be alkylated with a 4-halobutanoic acid ester, such as ethyl 4-bromobutanoate.

This reaction typically requires a base to deprotonate the sulfonamide nitrogen, thereby increasing its nucleophilicity. The resulting sulfonamide anion then undergoes an SN2 reaction with the alkyl halide.

| Sulfonamide | Alkylating Agent | Base | Solvent | Product |

| Pyrrolidine-1-sulfonamide | Ethyl 4-bromobutanoate | Sodium hydride | Dimethylformamide (DMF) | Ethyl 4-(pyrrolidine-1-sulfonyl)butanoate |

| Benzenesulfonamide | Benzyl bromide | Potassium carbonate | Acetone | N-Benzylbenzenesulfonamide |

This method provides flexibility in the synthesis, allowing for the independent preparation of the sulfonamide and the butanoic acid precursor.

Cyclization Reactions for Pyrrolidine Ring Construction with Sulfonyl Functionality

Intramolecular cyclization reactions offer a powerful method for the construction of the pyrrolidine ring, with the sulfonamide group already incorporated into the acyclic precursor. A relevant approach involves the cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to form 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones. nih.gov Although this yields a lactam rather than the desired carboxylic acid directly, it demonstrates the feasibility of forming the pyrrolidine ring from a linear sulfonamide precursor containing a butanoic acid chain.

Another strategy involves the intramolecular hydroamination of unsaturated sulfonamides. For instance, the cyclization of N-homoallylic sulfonamides can lead to the formation of pyrrolidine rings. nih.gov While not directly applicable to the saturated butanoic acid chain, this principle can be adapted. For example, a linear precursor containing a sulfonamide and a suitable leaving group on the terminal carbon of a butyl chain could undergo intramolecular cyclization to form the pyrrolidine ring.

| Starting Material | Reagent/Catalyst | Product |

| 4-(Phenylsulfonamido)butanoic acid | Polyphosphate ester (PPE) | 1-(Phenylsulfonyl)pyrrolidin-2-one |

| N-Homoallylsulfonamide | Palladium catalyst | Substituted pyrrolidine |

These cyclization strategies are particularly useful for controlling stereochemistry at the pyrrolidine ring when chiral precursors are used.

Methodologies for Butanoic Acid Integration

The incorporation of the butanoic acid chain is the second key aspect of the synthesis. This can be achieved through various carbon-carbon bond-forming reactions or by utilizing precursors that already contain the four-carbon chain.

Alkylation Reactions of Enamine Intermediates for Butanoic Acid Esters

The Stork enamine alkylation is a well-established method for the α-alkylation of ketones and aldehydes. This methodology can be conceptually adapted to introduce a functionalized chain to a suitable precursor. While not a direct route to the target molecule, the principles of enamine reactivity are relevant. Enamines, formed from the reaction of a secondary amine with a carbonyl compound, act as nucleophiles and can react with electrophiles.

In a hypothetical scenario, an enamine derived from a pyrrolidine-containing precursor could be alkylated with a reagent containing the butanoic acid ester moiety. However, a more direct application of alkylation chemistry is described in section 2.1.2.

Reductive Amination Strategies for Butanamide Derivatives

Reductive amination is a versatile method for the formation of amines from carbonyl compounds and amines. This strategy could be employed to synthesize precursors for the target molecule. For example, the reductive amination of a keto-ester with pyrrolidine could generate a pyrrolidine-substituted butanoic acid ester. This intermediate could then be sulfonylated.

Alternatively, a more direct, albeit complex, approach could involve the reductive amination of a keto-sulfonamide. This would involve a precursor containing both a ketone and a sulfonamide group, which upon reaction with a reducing agent and an amine source, could potentially form the pyrrolidine ring and the butanoic acid chain simultaneously or in a stepwise manner.

| Carbonyl Compound | Amine | Reducing Agent | Product |

| Ethyl levulinate (Ethyl 4-oxopentanoate) | Pyrrolidine | Sodium triacetoxyborohydride | Ethyl 4-(pyrrolidin-1-yl)pentanoate |

| Aldehyde/Ketone | Amine | Sodium cyanoborohydride | Substituted Amine |

While these methods are powerful for amine synthesis, their direct application to the synthesis of this compound would require a multi-step sequence.

Carboxylic Acid Functionalization in Pyrrolidine-Containing Structures

The functionalization of carboxylic acids within pyrrolidine-containing structures is a critical step in the synthesis of more complex molecules. A variety of methods can be employed to activate the carboxylic acid group for subsequent reactions. For instance, the formation of an N-hydroxysuccinimide (NHS) ester is a common strategy. In the synthesis of a related butanoic acid derivative, 4-(pyridin-2-yldisulfanyl)-2-sulfobutanoic acid was reacted with NHS and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form the corresponding NHS ester, facilitating further coupling reactions. chemicalbook.com

Another approach involves the use of titanium tetrachloride (TiCl4) to promote amidation. The reaction of a carboxylic acid with an amine in the presence of TiCl4 can lead to the formation of an amide bond. This method has been shown to be effective for a range of carboxylic acids and amines, including those containing pyrrolidine moieties. acs.org The proposed mechanism involves the formation of a titanium amido complex, which then reacts with the carboxylic acid to generate an activated titanium carboxylate intermediate. This intermediate is subsequently attacked by the amine to form the amide product. acs.org

Furthermore, the Arndt–Eistert reaction provides a method for homologation, converting a carboxylic acid to its next higher homolog. This has been utilized in the synthesis of pyrrolidine precursors for pharmaceutical agents. mdpi.com

The following table summarizes various reagents and their roles in carboxylic acid functionalization in the context of pyrrolidine-containing structures.

| Reagent | Role in Functionalization | Example Application |

| N-Hydroxysuccinimide (NHS) and Carbodiimides (e.g., EDC) | Activates carboxylic acid for amide bond formation via an NHS ester intermediate. | Synthesis of activated esters for bioconjugation. chemicalbook.com |

| Titanium Tetrachloride (TiCl4) | Promotes direct amidation of carboxylic acids. | Formation of various amides from carboxylic acids and amines. acs.org |

| Trimethylsilyldiazomethane | Used in the Arndt–Eistert reaction for carboxylic acid homologation. | Synthesis of precursors for drugs like Clemastine. mdpi.com |

| Polyphosphate Ester (PPE) | Facilitates cyclization of 4-(phenylsulfonamido)butanoic acids to form pyrrolidin-2-ones. nih.gov | Synthesis of antimicrobial 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones. nih.gov |

Asymmetric Synthesis and Stereochemical Control

The stereochemistry of pyrrolidine derivatives is crucial for their biological activity. Therefore, the development of asymmetric synthetic methods to control the stereochemical outcome is of paramount importance. researchgate.net

Enantioselective Approaches for Chiral Pyrrolidine-Butanoic Acid Systems

Several enantioselective strategies have been developed to access chiral pyrrolidine-containing structures. One notable approach is the asymmetric lithiation of N-Boc-pyrrolidine using s-butyllithium in the presence of a chiral ligand like (-)-sparteine. This allows for the enantioselective deprotonation and subsequent reaction with electrophiles to yield enantioenriched pyrrolidines. nih.gov

Another powerful method is the use of chiral catalysts in intramolecular cyclization reactions. For example, a chiral phosphoric acid can catalyze the enantioselective intramolecular aza-Michael cyclization of Cbz-protected bis-homoallylic amines to form substituted pyrrolidines with high enantioselectivities. whiterose.ac.uk This "clip-cycle" strategy has been successfully applied to the synthesis of various 2,2- and 3,3-disubstituted pyrrolidines. whiterose.ac.uk

Furthermore, organocatalysis using chiral pyrrolidine derivatives has emerged as a significant tool for asymmetric synthesis. Bifunctional pyrrolidinyl-sulfamide organocatalysts have been designed and applied in Michael additions, demonstrating the importance of the pyrrolidine scaffold in mediating stereoselective transformations. mdpi.com

The table below highlights different enantioselective approaches for the synthesis of chiral pyrrolidine systems.

| Method | Key Features | Application |

| Asymmetric Lithiation | Use of a chiral ligand (e.g., (-)-sparteine) to direct deprotonation. | Synthesis of enantioenriched 2-substituted pyrrolidines. nih.gov |

| Chiral Phosphoric Acid Catalysis | Enantioselective intramolecular aza-Michael cyclization. | Asymmetric synthesis of 2,2- and 3,3-disubstituted pyrrolidines. whiterose.ac.uk |

| Organocatalysis | Utilization of chiral pyrrolidine-based catalysts. | Enantioselective Michael additions. mdpi.com |

Diastereoselective Control in Complex Sulfonamide-Butanoic Acid Architectures

Achieving diastereoselective control is critical when multiple stereocenters are present, as is often the case in complex sulfonamide-butanoic acid architectures. The stereochemical outcome can be influenced by the choice of starting materials, reagents, and reaction conditions.

For instance, in the synthesis of 2,5-disubstituted pyrrolidines, the reaction of a chiral glycerol-derived bistriflate with an aminosulfone proceeds via two sequential SN2 displacements, including a stereospecific cyclization, to afford the corresponding pyrrolidine with controlled stereochemistry. acs.org The availability of both enantiomers of the starting glycerol (B35011) derivative allows for access to both cis- and trans-isomers of the product. acs.org

The use of chiral auxiliaries attached to the nitrogen atom of the pyrrolidine ring can also direct the stereochemical course of reactions. Nucleophilic addition to N-acyliminium ions bearing pyrrolidine chiral auxiliaries has been shown to produce 2-substituted pyrrolidines with high diastereoselectivity. scilit.com

Moreover, the stereoselectivity of additions to pyroglutamic acid-derived hemiaminals can be controlled by the nature of the protecting group on the nitrogen. Carbamates tend to favor the formation of cis-pyrrolidines, while a benzamide (B126) group directs the reaction towards the trans-isomer. acs.org

Investigation of Synthetic Intermediates and Precursor Design

The design and synthesis of appropriate precursors are fundamental to the successful construction of the target molecule, this compound, and its analogs. A common strategy for the synthesis of pyrrolidine-containing drugs involves the introduction of a pre-formed pyrrolidine ring, which may already possess the desired chirality. mdpi.com

For example, commercially available N-Boc-D-proline can serve as a precursor for the synthesis of more complex pyrrolidine derivatives through a sequence of reactions including amide coupling and C-H activation. nih.gov Similarly, Boc-protected trans-4-hydroxy-L-proline is a versatile starting material that can be converted into various key intermediates for the synthesis of antiviral drugs. mdpi.com

The synthesis of 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, which are structurally related to the target compound, has been achieved through the cyclization of 4-(substituted-phenylsulfonamido)butanoic acids using polyphosphate ester (PPE). nih.gov This indicates that a similar strategy, starting from a suitable butanoic acid derivative, could potentially be employed for the synthesis of this compound.

The following table lists some key precursors and their potential applications in the synthesis of pyrrolidine derivatives.

| Precursor | Synthetic Utility | Target Molecules |

| N-Boc-pyrrolidine | Starting material for asymmetric lithiation and functionalization. nih.gov | Enantioenriched 2,5-disubstituted pyrrolidines. nih.gov |

| N-Boc-D-proline | Precursor for stereoselective synthesis of complex pyrrolidine analogs. nih.gov | (2S,3R)-3-(Carboxyphenyl)pyrrolidine-2-carboxylic acid analogs. nih.gov |

| trans-4-Hydroxy-L-proline | Versatile chiral building block for drug synthesis. mdpi.com | Precursors for Grazoprevir and Glecaprevir. mdpi.com |

| 4-(Substituted-phenylsulfonamido)butanoic acids | Precursors for cyclization to form pyrrolidin-2-ones. nih.gov | Antimicrobial 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones. nih.gov |

Computational Chemistry and Molecular Modeling of 4 Pyrrolidine 1 Sulfonyl Butanoic Acid

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal the conformational landscape of a molecule, showing how its shape changes in different environments, such as in an aqueous solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds.

For sulfonamide derivatives, QSAR studies have been successfully employed to predict various biological activities, including antibacterial and anticancer effects. medwinpublishers.comekb.egnih.govnih.gov These models often use descriptors such as molecular weight, logP (lipophilicity), and electronic parameters derived from DFT calculations. A QSAR model for a series of compounds including 4-(Pyrrolidine-1-sulfonyl)butanoic acid could be developed by synthesizing and testing a library of related molecules. The resulting model would help in designing new derivatives with potentially enhanced biological activity.

Table 2: Common Descriptors Used in QSAR Models for Sulfonamides

| Descriptor | Description |

|---|---|

| Topological Descriptors | Describe the connectivity of atoms in the molecule. |

| Electronic Descriptors | Relate to the electronic properties, such as partial charges and orbital energies. |

| Steric Descriptors | Describe the size and shape of the molecule. |

| Hydrophobic Descriptors | Relate to the lipophilicity of the molecule, such as logP. |

This table is illustrative of the types of descriptors used in QSAR studies. medwinpublishers.com

Molecular Docking Studies for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a small molecule (ligand), such as this compound, might bind to a biological target, typically a protein receptor.

Docking studies on pyrrolidine-based inhibitors and sulfonamides have shown that these moieties can form key interactions, such as hydrogen bonds and hydrophobic interactions, with the active sites of enzymes. tandfonline.comjptcp.comnih.gov For this compound, the sulfonamide group can act as a hydrogen bond donor and acceptor, while the pyrrolidine (B122466) ring can engage in hydrophobic interactions. The carboxylic acid group of the butanoic acid chain can form strong ionic interactions or hydrogen bonds. A docking study would predict the binding pose and estimate the binding affinity, providing a rationale for the molecule's potential biological activity.

Table 3: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Functional Group | Potential Interaction Type |

|---|---|

| Pyrrolidine Ring | Hydrophobic interactions, van der Waals forces |

| Sulfonyl Group (SO₂) | Hydrogen bond acceptor |

| Amine (in sulfonamide) | Hydrogen bond donor |

Hirshfeld Surface Analysis for Delving into Intermolecular Interactions

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal. By mapping properties onto this surface, such as the normalized contact distance (d_norm), one can identify and analyze the types and relative importance of different intermolecular contacts.

For sulfonamide-containing compounds, Hirshfeld surface analysis has been used to study C-H···O, N-H···O, and other weak interactions that stabilize the crystal packing. nih.govresearchgate.netnih.gov The analysis generates 2D fingerprint plots that provide a quantitative summary of the different types of intermolecular contacts. A Hirshfeld surface analysis of this compound would reveal how the molecules pack in the solid state and which interactions are dominant, providing insights into its physical properties like melting point and solubility.

Table 4: Common Intermolecular Contacts Identified by Hirshfeld Surface Analysis in Sulfonamides

| Contact Type | Typical Contribution to Surface Area |

|---|---|

| H···H | 30-50% |

| O···H / H···O | 15-25% |

| C···H / H···C | 10-20% |

| N···H / H···N | 5-15% |

Note: The percentages are typical ranges observed in related sulfonamide crystal structures and are for illustrative purposes. nih.gov

Chemical Reactivity, Functionalization, and Derivatization Strategies for 4 Pyrrolidine 1 Sulfonyl Butanoic Acid

Modification of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring, a common motif in many biologically active compounds, provides a key site for structural modification. nih.govmdpi.com Strategies for its functionalization are well-established in medicinal chemistry, often starting from precursors like proline or 4-hydroxyproline (B1632879) to introduce stereocenters and diverse substituents. mdpi.comnih.gov While direct C-H activation on the pre-formed 4-(pyrrolidine-1-sulfonyl)butanoic acid is challenging, synthetic routes can be designed to incorporate substituted pyrrolidine moieties from the outset.

Common modifications include the introduction of alkyl, aryl, or functionalized groups at the C-3 and C-4 positions of the pyrrolidine ring. nih.gov For instance, asymmetric synthesis starting from chiral precursors can yield enantiomerically pure analogs. acs.org The basicity and nucleophilicity of the pyrrolidine nitrogen are masked by its incorporation into the sulfonamide group, directing reactivity towards the other parts of the molecule. nih.gov However, synthetic strategies that build the molecule from substituted pyrrolidines allow for extensive variation. For example, the synthesis could commence from a substituted proline derivative, which is then sulfonylated and coupled to the butanoic acid side chain. nih.govmdpi.com

Table 1: Potential Modifications of the Pyrrolidine Ring

| Position | Type of Modification | Potential Substituents | Synthetic Approach |

|---|---|---|---|

| C-2 | Alkylation, Arylation | Methyl, Phenyl, etc. | Synthesis from substituted prolines |

| C-3 | Hydroxylation, Alkylation | -OH, Alkyl groups, Aryl groups | Use of hydroxyproline (B1673980) or C-H activation strategies on precursors |

| C-4 | Halogenation, Amination | Fluoro, Amino, etc. | Synthesis from functionalized pyrrolidine precursors |

Derivatization of the Sulfonyl Moiety for Diverse Analogues

The sulfonamide group is a cornerstone of medicinal chemistry, known for its chemical stability and ability to act as a hydrogen bond acceptor. researchgate.netsioc-journal.cn While generally robust, the sulfonyl moiety can be a handle for creating diverse analogues. domainex.co.uk One approach involves replacing the oxygen atoms of the sulfonyl group with imidic nitrogens to form sulfoximines or sulfonimidamides, which can alter the compound's geometry and electronic properties. acs.org

Recent advances in photoredox catalysis have enabled novel transformations of sulfonamides and their precursors. domainex.co.uk For example, carboxylic acids can be converted into sulfinamide intermediates, which can then be divergently synthesized into either sulfonamides or sulfonimidamides. nih.govacs.org Although this applies to the synthesis of the core structure, similar radical-based strategies could potentially be adapted for post-synthetic modification. Another strategy involves the activation of the sulfonamide N-H bond, though this is less common for N,N-disubstituted sulfonamides like the one . A more feasible approach is to synthesize analogues by reacting different amines with 4-chlorosulfonylbutanoic acid precursors, effectively replacing the pyrrolidine ring with other cyclic or acyclic amines to explore structure-activity relationships.

Table 2: Strategies for Sulfonyl Moiety Derivatization

| Strategy | Description | Resulting Analogue |

|---|---|---|

| Bioisosteric Replacement | Synthesis using sulfur-nitrogen analogues instead of sulfuryl chloride. | Sulfonimidamide analogues |

| Amine Variation | Synthesis using different primary or secondary amines in place of pyrrolidine. | Diverse N-substituted sulfonamides |

| Reductive Derivatization | Chemical reduction of the sulfonyl group. | Sulfinamide or sulfide (B99878) analogues |

Functionalization of the Butanoic Acid Carboxylic Group (e.g., Amidation, Esterification)

The terminal carboxylic acid group is the most reactive site for functionalization in this compound under many conditions. It readily undergoes standard transformations such as amidation and esterification, providing a straightforward route to a wide array of derivatives.

Amidation: The carboxylic acid can be coupled with a diverse range of primary and secondary amines to form amides. This reaction is typically facilitated by coupling reagents that activate the carboxyl group, such as carbodiimides (e.g., EDC) or triazole-based reagents (e.g., HATU). thermofisher.commdpi.com This strategy allows for the introduction of various functional groups and the exploration of hydrogen bonding interactions, which can significantly impact the biological activity of the resulting molecules.

Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or through activation with reagents like DIC yields the corresponding esters. google.com Esterification is often used to mask the polarity of the carboxylic acid, which can improve cell permeability or modify the pharmacokinetic profile of the parent compound. The resulting esters can be designed to be stable or to act as prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.

Table 3: Common Carboxylic Acid Functionalization Reactions

| Reaction | Reagents | Functional Group Formed | Purpose |

|---|---|---|---|

| Amidation | Amine (R-NH2), EDC, HOBt | Carboxamide (-CONH-R) | Introduce new functional groups, modulate binding |

| Esterification | Alcohol (R-OH), H+ or DIC | Ester (-COO-R) | Increase lipophilicity, create prodrugs |

| Reduction | LiAlH4, BH3 | Primary Alcohol (-CH2OH) | Remove acidic group, introduce new synthetic handle |

| Acyl Halide Formation | SOCl2, (COCl)2 | Acyl Chloride (-COCl) | Create a highly reactive intermediate for further derivatization |

Regioselective and Chemoselective Transformations of the Compound

The presence of three distinct functional moieties in this compound necessitates careful control of reaction conditions to achieve selective transformations.

Chemoselectivity: The carboxylic acid is generally the most easily functionalized group. Its acidic proton can be readily removed, and the carbonyl carbon is susceptible to nucleophilic attack, especially after activation. Standard peptide coupling conditions for amidation or mild esterification conditions will typically leave the sulfonamide and pyrrolidine ring intact. mdpi.com Conversely, the sulfonamide group is highly stable and resistant to hydrolysis, oxidation, and reduction under conditions that would transform the carboxylic acid. The C-H bonds of the pyrrolidine and butanoic acid chain are the least reactive sites and would require more forcing conditions, such as radical-based or organometallic catalysis, for functionalization.

Regioselectivity: Within the butanoic acid chain, the positions alpha and beta to the carboxyl group could potentially be functionalized, for example, via enolate formation. However, this would require a strong base and carefully controlled conditions to avoid side reactions. For the pyrrolidine ring, regioselective functionalization is best achieved by starting the synthesis with an already substituted pyrrolidine precursor. nih.gov

Biological and Biochemical Investigations of 4 Pyrrolidine 1 Sulfonyl Butanoic Acid and Analogues

Structure-Activity Relationship (SAR) Studies of Pyrrolidine-Sulfonamide-Butanoic Acid Scaffolds

Impact of Substituent Modifications on Biological Activity and Specificity

Modifications to the pyrrolidine-sulfonamide scaffold have a profound impact on biological activity, dictating both potency and selectivity for specific targets. The five-membered pyrrolidine (B122466) ring, in particular, offers multiple points for substitution, allowing for a detailed exploration of the chemical space. researchgate.net

Research into synthetic cathinone (B1664624) analogs, which share a pyrrolidine moiety, has demonstrated that the length of an α-carbon side chain significantly influences receptor affinity. For instance, extending the side chain of 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-one analogs from a methyl to a propyl group, and further to a butyl group, leads to a steep increase in affinity at all muscarinic receptor subtypes. nih.gov This highlights the importance of alkyl chain length in modulating biological activity.

In the context of GlyT1 inhibitors, SAR studies on pyrrolidine sulfonamides revealed that fluorophenyl substituents at the 3-position of the pyrrolidine ring improved in vitro potency. nih.gov Regarding substituents on the phenyl ring of the sulfonamide portion, meta-substituted derivatives showed enhanced biological activity. nih.gov For compounds with heteroaromatic substituents, the activity was influenced by the number and position of nitrogen atoms within the heteroaromatic ring. nih.gov

For isatin-based caspase inhibitors featuring a pyrrolidinylsulfonyl group, substituents on the pyrrolidine ring are known to interact with the S3-pocket of the enzyme. researchgate.net The introduction of groups like methoxy (B1213986) (-OMe), fluoro (-F), or trifluoromethyl (-CF3) at the 4-position of the pyrrolidine ring has been explored to probe the preferences of the caspase-3 S2 pocket. researchgate.net Furthermore, attaching an n-Butyl group to the isatin (B1672199) nitrogen enhanced potency against caspase-3. researchgate.net

Stereochemical Influences on Activity and Molecular Recognition

The stereochemistry of the pyrrolidine ring is a critical determinant of biological activity, as different stereoisomers can adopt distinct spatial orientations, leading to different binding interactions with enantioselective proteins like enzymes and receptors. researchgate.netnih.gov The non-planar, puckered conformation of the pyrrolidine ring can be controlled by the placement and nature of substituents. nih.gov

For instance, in a series of 4-benzylpyrrolidine-3-carboxylic acid derivatives designed as peroxisome proliferator-activated receptor (PPAR) agonists, the cis-configuration of the substituents at the 3 and 4 positions of the pyrrolidine ring was preferred over the trans orientation for optimal activity. nih.gov This stereochemical preference underscores the specific conformational requirements of the PPAR binding pocket. Similarly, in the design of ionotropic glutamate (B1630785) receptor (iGluR) antagonists, the 2,4-cis stereochemistry was maintained in certain analogs because the binding mode indicated a good fit within the binding pocket, even though it was opposite to the stereochemistry of naturally occurring ligands. nih.gov

The stereogenicity of carbons within the pyrrolidine scaffold is a key feature that medicinal chemists leverage to achieve target selectivity and potency. nih.gov The spatial arrangement of functional groups is fundamental to molecular recognition, dictating how a ligand fits into its biological target and influencing the resulting pharmacological response.

In Vitro Enzyme Inhibition and Target Identification Studies

Derivatives of the 4-(pyrrolidine-1-sulfonyl)butanoic acid scaffold have been investigated for their inhibitory activity against several enzyme families. These in vitro studies are essential for identifying specific molecular targets and quantifying the potency of inhibition, which are the first steps in evaluating the therapeutic potential of new chemical entities.

Investigations on Specific Enzyme Families (e.g., Caspases, Aldo-Keto Reductases, Hydrolases, Dipeptidyl Peptidase-4)

Caspases: A notable application of the pyrrolidine-sulfonamide framework is in the development of caspase inhibitors. Certain isatin sulfonamide derivatives incorporating a pyrrolidinylsulfonyl moiety have been identified as highly potent and selective inhibitors of caspases-3 and -7, which are key executioner enzymes in the apoptotic pathway. researchgate.netnih.gov These compounds exhibit excellent selectivity for caspases-3 and -7 over other caspases like caspase-1 and caspase-6. nih.gov The inhibitory mechanism involves a reversible covalent bond formation between the isatin carbonyl group and the active site cysteine of the caspase. researchgate.net Highly functionalized spiropyrrolidine derivatives have also been shown to induce apoptosis through a caspase-dependent mechanism. nih.gov

Aldo-Keto Reductases (AKRs): AKRs are a superfamily of NAD(P)H-dependent oxidoreductases involved in the metabolism of a wide range of substrates, including drugs and carcinogens. nih.govnih.gov While butanoic acid derivatives have been identified as potent inhibitors of specific AKR isoforms like AKR1C3, the direct investigation of this compound itself as an AKR inhibitor is not extensively documented in the available literature. researchgate.net

Hydrolases: Derivatives of pyrrolidine butanoic acid have shown activity against hydrolases. Specifically, 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid was discovered as a potent inhibitor of leukotriene A4 (LTA4) hydrolase. nih.gov This enzyme is a key target in the biosynthesis of the pro-inflammatory mediator leukotriene B4, making its inhibitors relevant for cardiovascular and inflammatory diseases. nih.gov

Characterization of Binding Affinity and Inhibition Kinetics (e.g., IC50 values)

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

For caspase inhibitors based on the (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin scaffold, substitutions on the pyrrolidine ring yielded compounds with excellent inhibitory activity in the nanomolar range. nih.gov For example, a 2-(2-fluoroethoxymethyl)pyrrolidinyl analog demonstrated an IC50 value of 4.79 nM against caspase-3 and 7.47 nM against caspase-7. nih.gov

In the realm of DPP-4 inhibition, a series of novel pyrrolidine sulfonamide derivatives were evaluated against the standard drug Vildagliptin. researchgate.net One of the most potent compounds in this series, a derivative with a 4-trifluoromethylphenyl group, exhibited an IC50 value of 11.32 ± 1.59 µM. researchgate.net Another study on sulfonamide derivatives of pyrrolidine reported a lead compound with an IC50 of 41.17 nM. nih.gov

The inhibitor of leukotriene A4 hydrolase, 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid, was found to be a potent inhibitor with a dissociation constant (Kd) of 26 nM. nih.gov

The following tables summarize the reported inhibitory activities for various analogues.

| Compound Analogue (Substitution on Pyrrolidine Ring) | Caspase-3 IC50 (nM) | Caspase-7 IC50 (nM) |

|---|---|---|

| 2-Methoxyethyl | 14.0 | 17.0 |

| 2-Methoxypropyl | 15.4 | 22.1 |

| 2-Ethoxymethyl | 7.71 | 12.5 |

| 2-(2-Fluoroethoxymethyl) | 4.79 | 7.47 |

| 2-(2,2,2-Trifluoroethoxymethyl) | 9.46 | 11.4 |

| Compound Analogue (Substituent) | DPP-4 IC50 (µM) |

|---|---|

| 4-Trifluoromethyl Phenyl | 11.32 ± 1.59 |

| 4-Hydroxy Phenyl | 13.9 ± 1.76 |

| 4-Bromo Phenyl | 16.05 ± 1.64 |

| 4-Chloro Phenyl | 15.98 ± 1.98 |

| 2-Hydroxy Phenyl | 19.65 ± 2.60 |

| Vildagliptin (Standard) | 0.00479 ± 0.00166 |

Identification of Specific Biological Target Interactions for Pyrrolidine-Sulfonamide-Butanoic Acid Derivatives

The biological activity of these compounds stems from their specific interactions with the amino acid residues within the active or allosteric sites of their target enzymes. For sulfonamides in general, the sulfonyl group's oxygen atoms are key hydrogen bond acceptors, contributing significantly to binding energy. nih.gov

In the case of isatin-based caspase inhibitors, the pyrrolidine-sulfonamide portion of the molecule interacts with the S2 and S3 pockets of the caspase active site, contributing to the compound's affinity and selectivity. researchgate.net The primary interaction, however, is the nucleophilic attack by the catalytic cysteine on the C3-carbonyl of the isatin ring, which acts as the "warhead". researchgate.net

For DPP-4 inhibitors, the pyrrolidine ring typically occupies the S1 subsite, which has a preference for proline-like structures. nih.gov The cyanopyrrolidine moiety, for example, is a key intermediate in the synthesis of many DPP-4 inhibitors. nih.govnih.gov The rest of the molecule makes additional contacts with other subsites (S2, S'1, S'2) of the enzyme's active site, which is composed of key residues like Tyr662, Trp659, Tyr631, and the catalytic triad (B1167595) (Ser630, Asp708, His740). diva-portal.org

The potent LTA4 hydrolase inhibitor binds within the enzyme's active site, with the butanoic acid moiety likely interacting with key residues to achieve its high binding affinity. nih.gov Fragment-based screening and structural biology were instrumental in designing this inhibitor to fit optimally within the target site. nih.gov

Cellular and Molecular Pathway Investigations in Controlled In Vitro Systems

While research exists for other molecules containing a pyrrolidine ring or a butanoic acid moiety, the user's strict instructions to focus solely on "this compound" and not introduce information outside the explicit scope prevents the inclusion of data from any analogues or related compounds.

Should research on the biological and biochemical properties of this compound be published in the future, this article can be updated accordingly.

Conclusion and Future Research Directions

Synthesis of Key Findings and Current Understanding of 4-(Pyrrolidine-1-sulfonyl)butanoic Acid

Currently, the understanding of this compound is primarily based on its structural components. Basic chemical data is available from suppliers, but in-depth studies on its reactivity and biological profile are lacking. chemicalbook.comsigmaaldrich.com The molecule integrates three key structural motifs:

Sulfonamide Group: This functional group is a cornerstone of medicinal chemistry, famously present in sulfa drugs, the first broadly effective antimicrobials. tandfonline.com Beyond antibacterial action, sulfonamides exhibit a vast range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. scirp.orgajchem-b.com Their mechanism often involves inhibiting crucial enzymes. tandfonline.comnih.gov

Pyrrolidine (B122466) Ring: As a saturated five-membered nitrogen heterocycle, the pyrrolidine scaffold is a common feature in numerous natural alkaloids and synthetic drugs. nih.gov Its non-planar, flexible structure allows it to explore three-dimensional space efficiently, making it an attractive component for designing molecules that can bind to complex biological targets. nih.gov The stereochemistry of substituents on the pyrrolidine ring can significantly influence pharmacological efficacy. nih.gov

Butanoic Acid Chain: The four-carbon carboxylic acid chain can function as a flexible linker, influencing the molecule's solubility, pharmacokinetic properties, and spatial orientation to interact with target binding sites. ontosight.aibiointerfaceresearch.com Derivatization of the carboxylic acid group is a common strategy in drug design to modulate these properties. researchgate.netnih.gov

The combination of these three moieties in a single molecule presents a hybrid structure with the potential for novel biological activities, warranting further investigation.

Identification of Unexplored Avenues in Synthetic Chemistry and Derivatization

A primary focus for future research is the development and optimization of synthetic routes to this compound and its derivatives. While general methods for synthesizing pyrrolidines and sulfonamides are well-established, specific procedures for this compound are not widely reported. nih.govorganic-chemistry.org Future synthetic work could explore:

Novel Synthetic Pathways: Investigating efficient, one-pot, or microwave-assisted syntheses could improve yield and reduce reaction times, making the scaffold more accessible for research. scirp.orgorganic-chemistry.org

Systematic Derivatization: A systematic derivatization strategy is crucial for establishing structure-activity relationships (SAR). openaccesspub.orgnih.gov A chemical library could be generated by modifying each component of the molecule:

Pyrrolidine Ring Modification: Introducing substituents at various positions of the pyrrolidine ring to explore how changes in stereochemistry and electronics affect biological activity. nih.gov

Butanoic Acid Chain Analogs: Varying the length and rigidity of the carboxylic acid linker to optimize binding orientation and pharmacokinetic profiles.

Carboxylic Acid Derivatization: Converting the carboxylic acid to esters, amides, or other functional groups to alter solubility and cell permeability. thermofisher.com

The data generated from such a library would be invaluable for understanding the chemical space around this scaffold.

Prospects for Advanced Computational and Structural Studies to Inform Design

Computational chemistry offers powerful tools to predict the properties of this compound and guide the design of new derivatives before their synthesis. nih.gov

Density Functional Theory (DFT) Studies: DFT calculations can elucidate the electronic structure, reactivity, and stability of the molecule. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into potential charge transfer interactions and reactivity. biointerfaceresearch.com

Molecular Docking Simulations: As the biological targets are unknown, docking studies can be used to screen the compound against libraries of known protein structures, particularly enzymes commonly inhibited by sulfonamides like dihydropteroate (B1496061) synthase (DHPS) and carbonic anhydrases. nih.govrjb.rotandfonline.com This can help generate hypotheses about its mechanism of action. nih.gov

Below is a hypothetical table illustrating how computational docking could be used to screen potential derivatives against a target enzyme.

| Compound Derivative | Modification | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Parent Compound | None | -7.5 | ARG 45, LYS 88 |

| Derivative 1 | 3-hydroxy on pyrrolidine | -8.2 | ARG 45, LYS 88, ASP 102 |

| Derivative 2 | Methyl ester of butanoic acid | -7.1 | ARG 45 |

| Derivative 3 | Pentanoic acid chain | -7.8 | ARG 45, LYS 88, ILE 90 |

These in silico studies can prioritize the synthesis of derivatives with the highest predicted activity, saving time and resources. mdpi.com

Future Directions in Mechanistic Biological Research and Target Validation

The most critical future direction is to determine the biological activity and mechanism of action of this compound.

Target Identification: The initial step involves screening the compound against a broad range of biological targets. broadinstitute.org This can be achieved through biochemical assays, cell-based phenotypic screens, or computational predictions. ucl.ac.uktechnologynetworks.com Given its structure, initial screens could focus on enzymes like carbonic anhydrases, proteases, and kinases, as well as testing for antimicrobial activity. technologynetworks.comnih.gov

Target Validation: Once a potential target is identified, validation is necessary to confirm that the molecule's effect is mediated through that target. ucl.ac.uktechnologynetworks.com This can involve techniques like cellular thermal shift assays (CETSA) to confirm direct binding in a cellular context. nih.gov Further validation can be achieved using genetic methods such as RNA interference (RNAi) or gene knockout to see if the absence of the target protein negates the compound's effect.

Structure-Activity Relationship (SAR) Studies: Data from the biological testing of the synthesized derivative library (as proposed in 7.2) will be essential for building a robust SAR. mdpi.com This involves correlating specific structural modifications with changes in biological activity (e.g., IC50 values from enzyme inhibition assays) to design more potent and selective analogs. mdpi.comresearchgate.net

A systematic approach combining synthesis, computational modeling, and biological testing will be key to unlocking the full potential of this compound as a lead compound for drug discovery.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a high-yield synthesis route for 4-(Pyrrolidine-1-sulfonyl)butanoic acid?

- Methodological Answer : Optimize sulfonylation reactions using pyrrolidine and butanoic acid derivatives. Control reaction conditions (e.g., temperature at 0–5°C for sulfonyl chloride coupling) to minimize side reactions. Purify intermediates via recrystallization or column chromatography, as demonstrated in sulfonamide syntheses . Validate purity using HPLC or melting point analysis (e.g., mp 287.5–293.5°C for structurally similar compounds ).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the sulfonyl-pyrrolidine linkage and carboxylate group. FT-IR identifies sulfonyl (S=O, ~1350 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹) stretches. X-ray crystallography resolves non-covalent interactions (e.g., hydrogen bonding networks), as shown in sulfonamide derivatives . Mass spectrometry (ESI-MS) verifies molecular weight (e.g., C₈H₁₅NO₄S: theoretical MW 229.28).

Q. How does the pyrrolidine-sulfonyl group influence the compound’s solubility and reactivity?

- Methodological Answer : The sulfonyl group enhances polarity, increasing solubility in polar solvents (e.g., DMSO, water at pH >5). Reactivity studies should assess electrophilic behavior at the sulfonyl moiety and nucleophilic carboxylate group. Compare with analogs like 4-(2-fluorophenyl)-4-oxobutanoic acid, where electron-withdrawing substituents alter acidity .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR and X-ray crystallography data for sulfonamide derivatives?

- Methodological Answer : Discrepancies may arise from dynamic equilibria (e.g., tautomerism) or crystal packing effects. Perform variable-temperature NMR to detect conformational changes. Validate crystal structures via Hirshfeld surface analysis (e.g., quantifying O-H⋯O interactions in sulfonamides ). Cross-reference with computational models (DFT) to reconcile electronic environments.

Q. What strategies mitigate side reactions during sulfonylation of pyrrolidine derivatives?

- Methodological Answer : Use Schlenk techniques to exclude moisture, which hydrolyzes sulfonyl chlorides. Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane). Quench excess sulfonyl chloride with aqueous NaHCO₃. For analogous compounds, yields improved from 60% to 85% under inert atmospheres .

Q. How do non-covalent interactions in this compound affect its bioactivity?

- Methodological Answer : Conduct molecular docking to map interactions with biological targets (e.g., enzymes). Compare with phenoxybutanoic acid herbicides, where chlorine substituents enhance binding to auxin receptors . Experimental validation via isothermal titration calorimetry (ITC) quantifies binding affinities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.